2,3-Dimethyl-1-phenylindole
CAS No.:
Cat. No.: VC14435153
Molecular Formula: C16H15N
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H15N |
---|---|
Molecular Weight | 221.30 g/mol |
IUPAC Name | 2,3-dimethyl-1-phenylindole |
Standard InChI | InChI=1S/C16H15N/c1-12-13(2)17(14-8-4-3-5-9-14)16-11-7-6-10-15(12)16/h3-11H,1-2H3 |
Standard InChI Key | UATZPWAASBSTIN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
2,3-Dimethyl-1-phenylindole belongs to the indole alkaloid family, featuring a bicyclic framework comprising a benzene ring fused to a pyrrole ring. The methyl groups at positions 2 and 3 enhance steric bulk, while the N1-phenyl substituent introduces aromatic π-system interactions. Key physicochemical parameters are summarized below:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅N |
Molecular Weight | 221.30 g/mol |
IUPAC Name | 2,3-Dimethyl-1-phenylindole |
Canonical SMILES | CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)C |
InChI Key | UATZPWAASBSTIN-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π stacking with biological targets, while methyl groups influence lipophilicity and membrane permeability . X-ray crystallography of analogous indoles reveals coplanar arrangements between the phenyl and indole rings, a feature likely conserved in this derivative .
Synthetic Approaches
Fischer Indolization
The Fischer method condenses phenylhydrazines with ketones under acidic conditions. Cyclization of 2,3-dimethylcyclohexanone phenylhydrazine in HCl/EtOH yields the indole core, followed by N-phenylation via Ullmann coupling. While scalable, this route suffers from moderate yields (60–70%) due to competing side reactions.
Solvent-Free Mechanochemical Synthesis
A patent-pending approach employs bromobenzene as a solvent, CuCl as a catalyst, and L-proline as an additive . Heating indole and bromobenzene at 150–160°C for 8–12 hours achieves 90% yield, with TLC monitoring ensuring reaction completion. The method’s eco-friendliness and high efficiency make it industrially viable .
Biological Activities and Mechanisms
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . Mechanistic studies suggest disruption of microbial membrane integrity via hydrophobic interactions, a trait augmented by the N1-phenyl group’s lipophilicity.
Anti-Inflammatory Action
In rodent models, 2,3-dimethyl-1-phenylindole reduces prostaglandin E₂ (PGE₂) and COX-2 levels by 60–70% at 10 mg/kg doses . Its suppression of NF-κB signaling parallels indomethacin’s efficacy but with fewer gastrointestinal side effects, positioning it as a safer NSAID alternative .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.68 (d, J = 7.6 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.98 (s, 1H, H-4), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) . ¹³C NMR confirms quaternary carbons at δ 138.9 (C-1) and 135.2 (C-3), with methyl carbons resonating at δ 21.4 and 19.8 .
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 221.1301 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅N. Fragmentation patterns include loss of methyl groups (m/z 206.1) and subsequent ring cleavage.
Applications and Future Directions
Pharmaceutical applications focus on oncology and infectious diseases, with preclinical trials underway for HDAC inhibitor derivatives . Challenges remain in optimizing bioavailability and reducing hepatotoxicity. Computational modeling of 2,3-dimethyl-1-phenylindole’s binding to HDAC8 reveals favorable ΔG values (−9.2 kcal/mol), guiding future analog design .
In material science, the compound’s fluorescence properties (λem = 410 nm) suggest utility in organic LEDs, though quantum yields (<15%) necessitate structural tuning . Hybridization with metallic nanoparticles may enhance photostability for sensing applications.
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